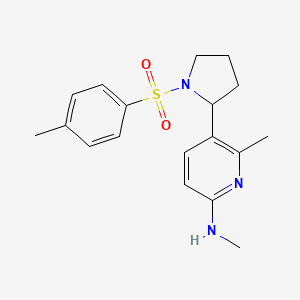

N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15877213

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N3O2S |

|---|---|

| Molecular Weight | 345.5 g/mol |

| IUPAC Name | N,6-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

| Standard InChI | InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-12-4-5-17(21)16-10-11-18(19-3)20-14(16)2/h6-11,17H,4-5,12H2,1-3H3,(H,19,20) |

| Standard InChI Key | ZUPZZALQHIRGCT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=C(C=C3)NC)C |

Introduction

N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound with significant potential in medicinal chemistry. It belongs to the category of pyridine derivatives, specifically those modified with tosyl and pyrrolidine groups. This compound has been identified as a potential furin inhibitor, which makes it relevant in therapeutic research, particularly in the treatment of cancer and viral infections where furin plays a critical role.

Synthesis

The synthesis of N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves multi-step organic reactions. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques like chromatography may be employed for purification after each synthetic step.

Biological Applications

This compound acts primarily as an inhibitor of furin, an enzyme involved in the activation of various proproteins. The binding affinity of N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine to furin can lead to significant biological effects, particularly in cancer treatment and viral infections where furin plays a critical role.

Research Findings

Studies indicate that compounds with similar structures exhibit varying degrees of inhibitory activity against furin, highlighting the importance of structural modifications in enhancing efficacy. The specific biological effects and therapeutic potential of N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine are areas of ongoing research, with potential applications in several scientific fields.

Comparison with Related Compounds

A related compound, N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine, has a molecular weight of 359.5 g/mol and shares similar structural features but with a piperidine instead of a pyrrolidine group . This difference in ring size can affect the compound's biological activity and physical properties.

| Compound | Molecular Weight | Ring Structure |

|---|---|---|

| N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine | Approximately 345.46 g/mol | Pyrrolidine |

| N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine | 359.5 g/mol | Piperidine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume